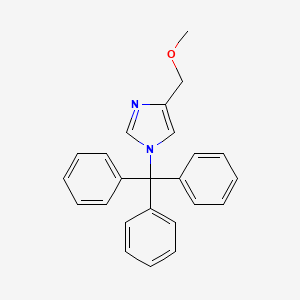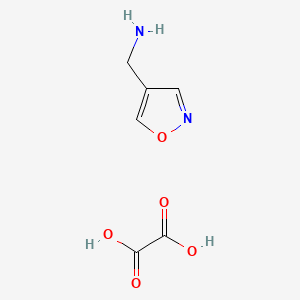
3-溴-4-乙基-5-氟吡啶
描述
3-Bromo-4-ethyl-5-fluoropyridine is a chemical compound with the molecular formula C7H7BrFN . It is used in research and has potential applications in various fields .
Synthesis Analysis
The synthesis of 3-Bromo-4-ethyl-5-fluoropyridine and similar compounds often involves the Suzuki–Miyaura coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . The reactivity of the boron reagent used in this process is determined by the Lewis basicity of the ligand .
Molecular Structure Analysis
The molecular structure of 3-Bromo-4-ethyl-5-fluoropyridine can be analyzed using various spectroscopic methods . The compound has a linear formula of C7H7BrFN .
Chemical Reactions Analysis
3-Bromo-4-ethyl-5-fluoropyridine can participate in various chemical reactions. For instance, it can undergo nucleophilic substitution reactions . It can also be involved in ring cleavage methodology reactions for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .
科学研究应用
Synthesis and Functionalization
Versatile Synthesis : Research demonstrates the synthesis of various substituted fluoropyridines, highlighting the versatility of compounds like 3-Bromo-4-ethyl-5-fluoropyridine in creating diverse pyridine derivatives. These derivatives are achieved through reactions like Suzuki reactions, demonstrating the compound's utility in organic synthesis (Sutherland & Gallagher, 2003).
Chemoselective Functionalization : Studies on related compounds indicate the potential for chemoselective functionalization, where specific parts of the molecule, such as bromo or fluoro groups, are selectively modified. This property is crucial for creating specific derivatives for various scientific applications (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Radiosynthesis and Imaging
- Radiosynthesis Applications : A study on the radiosynthesis of 2-amino-5-[18F]fluoropyridines, using similar bromo-fluoropyridine compounds, showcases the relevance of such compounds in radiochemical synthesis. This process is important in the development of radiotracers for medical imaging techniques like Positron Emission Tomography (Pauton, Gillet, Aubert, Bluet, Gruss-Leleu, Roy, & Perrio, 2019).
Chemical Reactivity and Transformations
- Exploring Chemical Reactivity : Research on the reactivity of similar halogenated pyridines, such as 3-fluoropyridine, provides insights into the potential reactivity patterns of 3-Bromo-4-ethyl-5-fluoropyridine. Understanding these reactivity patterns is essential for chemical synthesis and the development of new compounds (Hertog & Hertog, 2010).
Derivative Synthesis and Industrial Applications
- Derivative Creation for Industry : Studies on the creation of structural manifolds from halopyridines highlight the potential of 3-Bromo-4-ethyl-5-fluoropyridine in the synthesis of varied chemical structures. These structures find applications in industrial processes, including the manufacture of pesticides and pharmaceuticals (Schlosser & Bobbio, 2002).
安全和危害
Safety data sheets provide information about the potential hazards of 3-Bromo-4-ethyl-5-fluoropyridine. The compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
属性
IUPAC Name |
3-bromo-4-ethyl-5-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-2-5-6(8)3-10-4-7(5)9/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVGIIITJQCCRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NC=C1F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743941 | |
| Record name | 3-Bromo-4-ethyl-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-ethyl-5-fluoropyridine | |
CAS RN |
1374655-69-2 | |
| Record name | 3-Bromo-4-ethyl-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


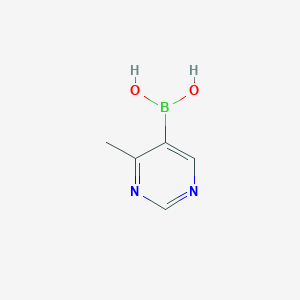
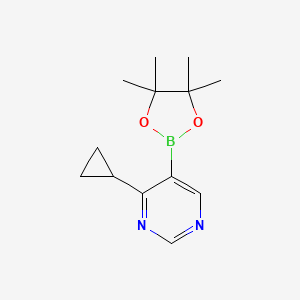

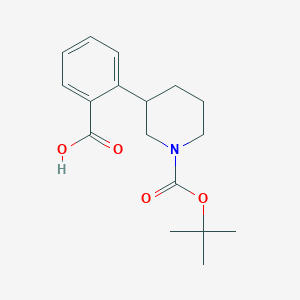




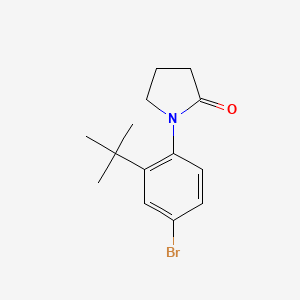
![2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one](/img/structure/B1401379.png)
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethyl-benzyl)-1H-pyrazole](/img/structure/B1401383.png)
